molecular formula C5H9NO2S B8192346 (3S)-3-azaniumylthiolane-3-carboxylate

(3S)-3-azaniumylthiolane-3-carboxylate

Cat. No.: B8192346
M. Wt: 147.20 g/mol
InChI Key: SAKWWHXZZFRWCN-RXMQYKEDSA-N
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Description

(3S)-3-azaniumylthiolane-3-carboxylate is a chemical compound characterized by its unique structure, which includes a thiolane ring with an azaniumyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-azaniumylthiolane-3-carboxylate typically involves the following steps:

    Formation of the Thiolane Ring: The initial step involves the cyclization of a suitable precursor to form the thiolane ring. This can be achieved through intramolecular nucleophilic substitution reactions.

    Introduction of the Azaniumyl Group: The azaniumyl group is introduced via amination reactions, where an amine is added to the thiolane ring under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-azaniumylthiolane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-azaniumylthiolane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which (3S)-3-azaniumylthiolane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azaniumyl group can form hydrogen bonds and electrostatic interactions, while the thiolane ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-azaniumylpyrrolidine-3-carboxylate: Similar structure but with a pyrrolidine ring instead of a thiolane ring.

    (3S)-3-azaniumylpiperidine-3-carboxylate: Contains a piperidine ring, offering different steric and electronic properties.

Uniqueness

(3S)-3-azaniumylthiolane-3-carboxylate is unique due to its thiolane ring, which imparts distinct chemical reactivity and biological activity compared to its pyrrolidine and piperidine analogs. The presence of the sulfur atom in the thiolane ring can influence its interaction with biological targets and its overall stability.

Properties

IUPAC Name

(3S)-3-azaniumylthiolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKWWHXZZFRWCN-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@]1(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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